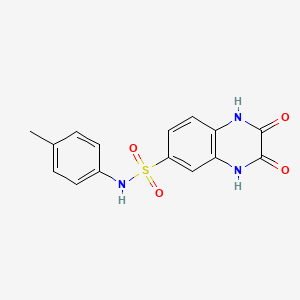![molecular formula C18H25N3O2 B5689012 ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate is a chemical compound that belongs to the quinoline family. It is also known as DMQX and is widely used in scientific research to study the effects of neurotransmitters on the central nervous system. DMQX is a potent antagonist of glutamate receptors and is used to investigate the role of glutamate in various physiological and pathological conditions.
Mecanismo De Acción
DMQX acts as a competitive antagonist of AMPA and kainate glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. By blocking these receptors, DMQX inhibits the excitatory effects of glutamate and reduces the activity of neurons in the central nervous system.
Biochemical and Physiological Effects:
DMQX has several biochemical and physiological effects on the central nervous system. It inhibits the activity of AMPA and kainate glutamate receptors, which are involved in synaptic transmission and plasticity. DMQX also reduces the release of glutamate and other neurotransmitters, which can lead to a decrease in neuronal activity. In addition, DMQX has been shown to have neuroprotective effects in various animal models of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMQX in lab experiments is its potency as a glutamate receptor antagonist. It is highly selective and has a low affinity for other receptors, which makes it a valuable tool for studying the effects of glutamate on the central nervous system. However, one of the limitations of using DMQX is its solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of DMQX in scientific research. One area of interest is the study of the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the development of more potent and selective glutamate receptor antagonists, which could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of DMQX involves several steps, including the condensation of 2-dimethylaminoethylamine with 7,8-dimethylquinoline-3-carboxylic acid, followed by esterification with ethanol. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMQX is extensively used in scientific research to study the role of glutamate in various physiological and pathological conditions. It is a potent antagonist of glutamate receptors, which are involved in several neurological processes, including learning, memory, and synaptic plasticity. DMQX is also used to study the effects of glutamate on the central nervous system in conditions such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-6-23-18(22)15-11-20-16-13(3)12(2)7-8-14(16)17(15)19-9-10-21(4)5/h7-8,11H,6,9-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMCNNJUMXUNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)

![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B5688993.png)
![3-[3-(ethylthio)phenyl]-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5689017.png)
![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)
![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)